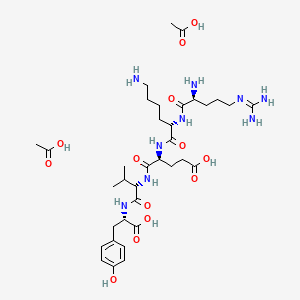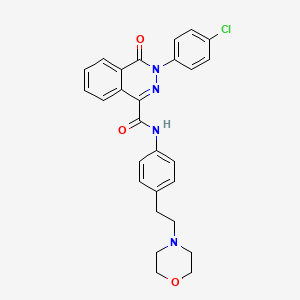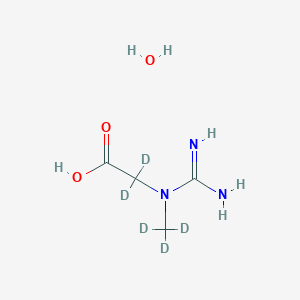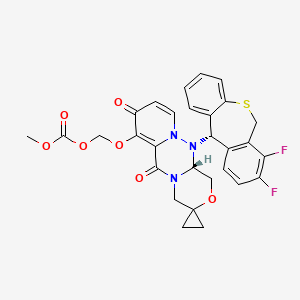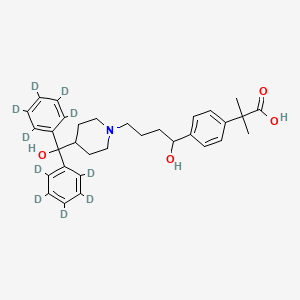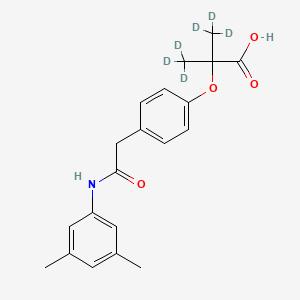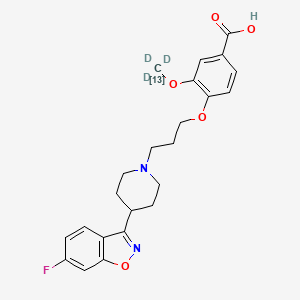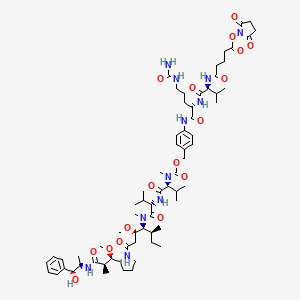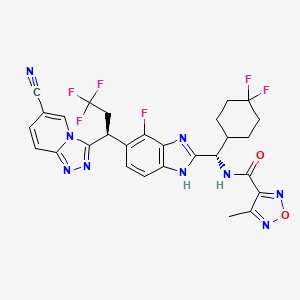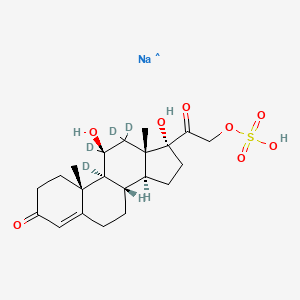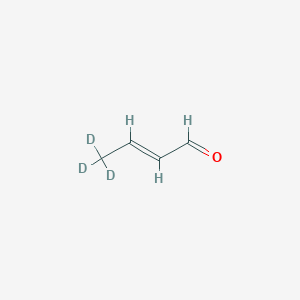
(E)-But-2-enal-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-But-2-enal-d3, also known as deuterated crotonaldehyde, is a deuterium-labeled compound. It is an isotopologue of crotonaldehyde, where three hydrogen atoms are replaced by deuterium. This compound is used in various scientific research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-But-2-enal-d3 typically involves the deuteration of crotonaldehyde. One common method is the catalytic hydrogenation of crotonaldehyde in the presence of deuterium gas. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
(E)-But-2-enal-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated crotonic acid.
Reduction: It can be reduced to form deuterated butanol.
Substitution: It can undergo nucleophilic substitution reactions to form various deuterated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Deuterated crotonic acid.
Reduction: Deuterated butanol.
Substitution: Various deuterated derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-But-2-enal-d3 is used in various scientific research applications, including:
Chemistry: It is used as a tracer in reaction mechanisms to study the behavior of crotonaldehyde in different chemical reactions.
Biology: It is used in metabolic studies to trace the incorporation of crotonaldehyde into biological molecules.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of crotonaldehyde in the body.
Industry: It is used in the production of deuterated compounds for various industrial applications.
Mecanismo De Acción
The mechanism of action of (E)-But-2-enal-d3 involves its interaction with various molecular targets. In biological systems, it can be incorporated into metabolic pathways, replacing hydrogen atoms with deuterium. This can affect the rate of enzymatic reactions and provide insights into the metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Crotonaldehyde: The non-deuterated form of (E)-But-2-enal-d3.
Deuterated Acetaldehyde: Another deuterium-labeled aldehyde used in similar research applications.
Deuterated Propionaldehyde: A deuterium-labeled aldehyde with similar properties.
Uniqueness
This compound is unique due to its specific deuterium labeling, which allows for precise tracing in chemical and biological studies. Its properties make it a valuable tool in research applications where the behavior of crotonaldehyde needs to be studied in detail.
Propiedades
Fórmula molecular |
C4H6O |
|---|---|
Peso molecular |
73.11 g/mol |
Nombre IUPAC |
(E)-4,4,4-trideuteriobut-2-enal |
InChI |
InChI=1S/C4H6O/c1-2-3-4-5/h2-4H,1H3/b3-2+/i1D3 |
Clave InChI |
MLUCVPSAIODCQM-SMQGVBCRSA-N |
SMILES isomérico |
[2H]C([2H])([2H])/C=C/C=O |
SMILES canónico |
CC=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


